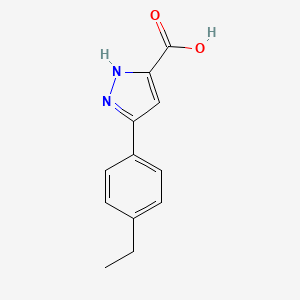

3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid

Description

3-(4-Ethylphenyl)-1H-pyrazole-5-carboxylic acid is a pyrazole-based heterocyclic compound first synthesized in 2013 via the reaction of 4-(4-methylbenzoyl)-5-(4-methylphenyl)furan-2,3-dione with 2,4-dinitrophenylhydrazine . Its structure features a pyrazole ring substituted at the 3-position with a 4-ethylphenyl group and a carboxylic acid moiety at the 5-position. This compound has emerged as a key intermediate in medicinal chemistry, particularly in the synthesis of β-lactamase inhibitors targeting antibiotic-resistant bacteria . Its reactivity with nucleophiles (e.g., amines, hydrazines) further underscores its versatility in generating derivatives for pharmacological applications .

Propriétés

IUPAC Name |

3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-8-3-5-9(6-4-8)10-7-11(12(15)16)14-13-10/h3-7H,2H2,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQLIBGNYUBDMCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393298 | |

| Record name | 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890591-84-1 | |

| Record name | 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.

Substitution with Ethylphenyl Group: The ethylphenyl group is introduced through a substitution reaction, often involving the use of ethylbenzene derivatives.

Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through oxidation reactions, often using strong oxidizing agents.

Industrial Production Methods: In an industrial setting, the compound is produced through optimized synthetic routes that ensure high yield and purity. These methods may involve continuous flow reactors, advanced catalysts, and stringent control of reaction conditions to achieve large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions: 3-(4-Ethylphenyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

Reduction: The pyrazole ring can be reduced to form different derivatives.

Substitution: The ethylphenyl group can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reduction reactions often use hydrogen gas (H2) in the presence of a metal catalyst.

Substitution: Substitution reactions may involve halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed:

Oxidation Products: Esters, amides, and carboxylic acids.

Reduction Products: Reduced pyrazole derivatives.

Substitution Products: Halogenated ethylphenyl derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

Anti-inflammatory and Analgesic Potential

The compound has been investigated for its anti-inflammatory and analgesic properties. Research indicates that derivatives of pyrazole-5-carboxylic acid may act on pathways involved in pain modulation, making them suitable candidates for the development of new pain relief medications. For instance, studies have shown promising results in reducing inflammation in animal models, suggesting that these compounds could lead to effective therapeutic agents for conditions such as arthritis and other inflammatory diseases .

Drug Development

3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid serves as a crucial building block in synthesizing various pharmaceutical agents. Its structural features allow for modifications that can enhance bioactivity and target specificity, which is essential in drug design .

Agricultural Chemistry

Herbicides and Fungicides

In agricultural chemistry, this compound plays a significant role in developing herbicides and fungicides. Its derivatives have been synthesized to improve crop protection against pests and diseases. For example, a study demonstrated the efficacy of pyrazole derivatives against common agricultural pests, showing substantial mortality rates comparable to commercial insecticides .

Case Study: Insecticidal Activity

A notable case study involved the synthesis of several pyrazole derivatives tested against Aphis fabae, where one compound exhibited an 85.7% mortality rate at a concentration of 12.5 mg/L. This highlights the potential of this compound in agrochemical formulations aimed at pest management .

Material Science

Advanced Materials Development

The compound is explored for its potential in creating advanced materials, including polymers and coatings. Researchers are investigating its properties to enhance material durability and resistance to environmental factors, which is crucial for applications in construction and manufacturing .

Environmental Science

Eco-friendly Chemical Processes

In environmental science, this compound is being studied for its role in developing eco-friendly chemical processes. This includes its application in pollution control measures and sustainable agricultural practices, contributing to reduced chemical runoff and environmental impact .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Pharmaceuticals | Anti-inflammatory drugs | Effective in reducing inflammation in models |

| Agricultural Chemistry | Herbicides and fungicides | High efficacy against pests like Aphis fabae |

| Material Science | Advanced materials | Improved durability and resistance |

| Environmental Science | Eco-friendly processes | Contribution to sustainability efforts |

Mécanisme D'action

The mechanism by which 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or bind to receptors, leading to therapeutic effects. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparaison Avec Des Composés Similaires

Key Observations :

- Electronic Effects : Bromine (electron-withdrawing) in the bromophenyl analogue increases stability but reduces solubility compared to the ethylphenyl derivative .

- Biological Relevance : The ethylphenyl group enhances lipophilicity, improving membrane permeability in β-lactamase inhibitors .

- Coordination Chemistry : Pyridinyl substituents enable metal-organic framework (MOF) formation, as seen in cadmium-based ECL materials .

Functional Group Modifications: Carboxylic Acid Derivatives

The carboxylic acid group can be esterified or amidated to alter bioavailability and target specificity.

Key Observations :

Antimicrobial Activity

- This compound : Demonstrated indirect antimicrobial effects via β-lactamase inhibition, restoring efficacy of β-lactam antibiotics against resistant strains .

- 3-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acid : Lacks direct antimicrobial data but serves as a precursor in luminescent materials .

- 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid: Critical intermediate for anthranilic diamide insecticides (e.g., chlorantraniliprole), targeting insect ryanodine receptors .

Activité Biologique

3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 220.24 g/mol. Its structure consists of a pyrazole ring substituted with an ethylphenyl group and a carboxylic acid functional group, which is crucial for its biological activity.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Anti-inflammatory Activity : The compound has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, demonstrating significant potential for treating inflammatory diseases .

- Anticancer Properties : Various studies have reported that derivatives of pyrazole compounds can inhibit the growth of cancer cells. For instance, compounds with similar structures have shown efficacy against lung, breast, and colorectal cancers .

- Antimicrobial Activity : The compound displays activity against various bacterial strains, suggesting potential applications in treating infections .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Pathways : Similar pyrazole derivatives have been found to inhibit enzymes involved in inflammatory pathways, thus reducing the production of inflammatory mediators .

- Induction of Apoptosis in Cancer Cells : Research indicates that this compound may promote apoptosis in cancer cells by activating specific signaling pathways associated with cell death .

Research Findings and Case Studies

Several studies have evaluated the biological activity of pyrazole derivatives, including this compound. Below is a summary table highlighting key findings:

Q & A

Q. What are the established synthetic routes for 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation of substituted hydrazines with β-ketoesters or β-diketones. For example, ethyl acetoacetate reacts with phenylhydrazine derivatives in the presence of DMF-DMA (dimethylformamide dimethyl acetal) to form pyrazole esters, which undergo hydrolysis to yield carboxylic acids . Optimization involves adjusting solvent systems (e.g., ethanol/water mixtures), temperature (80–100°C), and catalysts (e.g., NaOH for hydrolysis). Purity is enhanced via recrystallization from ethanol or methanol.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- FT-IR : Confirms carboxyl (-COOH, ~2500–3300 cm⁻¹) and pyrazole ring (C=N, ~1500–1600 cm⁻¹) functional groups .

- NMR : ¹H NMR identifies aromatic protons (δ 6.5–8.0 ppm) and ethyl substituents (δ 1.2–1.4 ppm for CH₃, δ 2.5–2.7 ppm for CH₂) .

- HPLC-MS : Validates molecular weight (MW 246.26) and purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF). Stability studies show degradation above 200°C (TGA/DSC data) and pH-dependent hydrolysis in acidic/basic media. Storage at −20°C in inert atmospheres (N₂/Ar) is recommended for long-term stability .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

Substitutions at the 4-ethylphenyl group (e.g., halogens, methoxy) or pyrazole ring (e.g., sulfonamide, methylthio) modulate biological activity. For example, 5-substituted-3-methylsulfanyl derivatives exhibit improved analgesic activity by interacting with COX-2 active sites . Computational docking (AutoDock Vina) and pharmacophore modeling identify critical hydrogen-bonding interactions with target proteins .

Q. What computational methods are used to predict electronic properties and reactivity?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates HOMO-LUMO gaps (~4.5 eV), molecular electrostatic potential (MEP) maps, and Fukui indices to predict nucleophilic/electrophilic sites . Solvent effects are modeled using the Polarizable Continuum Model (PCM).

Q. How does crystallographic analysis resolve discrepancies between experimental and theoretical bond lengths/angles?

Single-crystal X-ray diffraction (SHELX suite) reveals deviations <0.02 Å in bond lengths (e.g., C=O: 1.21 Å experimental vs. 1.23 Å DFT) due to crystal packing forces. Twinning and high-resolution data (R-factor <0.05) improve accuracy .

Q. What advanced analytical techniques quantify trace impurities or degradation products?

- HPLC-ICP-MS : Detects metal impurities (e.g., Fe, Cu) at ppb levels using chelating agents like 3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylic acid .

- Solid-Phase Extraction (SPE) : HLB cartridges preconcentrate analytes for flame atomic absorption spectroscopy (FAAS) with recoveries >92% .

Q. How can contradictory data in biological assays (e.g., IC₅₀ variability) be systematically addressed?

- Dose-response normalization : Use internal standards (e.g., cisplatin for cytotoxicity assays) to control batch-to-batch variability.

- Meta-analysis : Compare results across cell lines (e.g., HeLa vs. MCF-7) and assay conditions (e.g., serum-free vs. serum-containing media) .

Q. What methodologies evaluate the compound’s potential as a kinase inhibitor or enzyme modulator?

Q. How can regioselectivity challenges in pyrazole ring functionalization be overcome?

Directed ortho-metalation (DoM) using lithium bases (LDA) or Pd-catalyzed C–H activation ensures selective substitution at the 3- or 5-position. For example, Suzuki-Miyaura coupling with aryl boronic acids achieves 85% yield for 3,4-diaryl derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.